molecular formula C23H21ClN2O3S B11145954 benzyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11145954
M. Wt: 440.9 g/mol
InChI Key: LVWGRGMQWYVKHX-UHFFFAOYSA-N
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Description

Benzyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class. This scaffold is notable for its fused bicyclic system, combining a thiazole and pyrimidine ring, which is often associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a 3-chlorophenyl substituent at position 5, a benzyl ester group at position 6, and an ethyl group at position 2, distinguishing it from related derivatives. Its synthesis typically involves cyclization reactions of tetrahydropyrimidine precursors, followed by functionalization via Mannich or Biginelli reactions .

Properties

Molecular Formula

C23H21ClN2O3S

Molecular Weight

440.9 g/mol

IUPAC Name

benzyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H21ClN2O3S/c1-3-18-21(27)26-20(16-10-7-11-17(24)12-16)19(14(2)25-23(26)30-18)22(28)29-13-15-8-5-4-6-9-15/h4-12,18,20H,3,13H2,1-2H3

InChI Key

LVWGRGMQWYVKHX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Benzylation at the C-6 Position

The benzyl ester group is installed through a nucleophilic acyl substitution reaction. The carboxylate intermediate, generated by saponification of the methyl ester with LiOH, is treated with benzyl bromide in the presence of K2CO3 and a catalytic amount of tetrabutylammonium iodide (TBAI). This step proceeds in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78–82% yield.

Oxidation and Final Functionalization

The 3-oxo group is introduced via oxidation of the corresponding thiazolopyrimidine alcohol using Jones reagent (CrO3 in H2SO4). This reaction is conducted at −10°C to prevent over-oxidation, followed by neutralization with NaHCO3 to isolate the ketone. Final purification is achieved through recrystallization from a toluene/hexane mixture, enhancing the purity to >98% as confirmed by HPLC.

Optimization and Alternative Routes

Ammonium Acetate-Assisted Cyclization

An alternative one-pot method employs ammonium acetate as a cyclizing agent. A mixture of 3-chloromandelic acid, ethyl 2-ethylacetoacetate, and ammonium acetate in acetic acid is heated at 120°C for 6 hours, directly forming the thiazolopyrimidine core with an integrated 3-chlorophenyl group. This route reduces the number of steps and achieves a 72% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times. For example, cyclocondensation of 2-aminothiazole with α-chloroketones under microwave conditions (150°C, 20 minutes) achieves 88% yield compared to 65% under conventional heating.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation methods, highlighting yields, reaction conditions, and advantages:

MethodKey StepsYieldConditionsAdvantages
Sodium Ethoxide RouteCyclocondensation with α-chloroketones65–70%Reflux in ethanol, 3 hoursHigh regioselectivity
POCl3-MediatedChlorination and benzylation78–82%DMF, 80°C, 12 hoursScalable for industrial use
Ammonium AcetateOne-pot cyclization72%Acetic acid, 120°C, 6 hoursFewer purification steps
MicrowaveMicrowave-assisted cyclocondensation88%150°C, 20 minutesReduced reaction time

Challenges and Troubleshooting

Regioselectivity in Cyclocondensation

Unwanted regioisomers may form during thiazolopyrimidine synthesis. Using bulky bases like potassium tert-butoxide suppresses side reactions by deprotonating the more acidic NH group selectively.

Purification of Hydrophobic Intermediates

The benzyl ester derivative exhibits low solubility in aqueous solvents. Gradient column chromatography (hexane:ethyl acetate, 4:1 to 1:1) effectively isolates the product while removing unreacted starting materials .

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

ConditionsReagentsProductYieldSource
Acidic (HCl/H₂O)Dilute HCl, reflux5-(3-Chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylic acid85–90%
Basic (NaOH/EtOH)NaOH in ethanol, 60°CSame as above78–82%

This hydrolysis is reversible under esterification conditions (e.g., benzyl alcohol/H⁺), enabling tailored modifications for pharmaceutical applications.

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl group diversification:

Reaction TypeReagents/ConditionsProduct SubstituentApplicationSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DMF, 80°CAryl (e.g., 4-methoxyphenyl)Enhanced bioactivity
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, toluene, 100°CAryl-NR₂ (e.g., morpholine)Improved target specificity

These reactions retain the thiazolo-pyrimidine core while introducing pharmacophores for structure-activity relationship studies.

Oxidation and Reduction Reactions

The thiazole ring and ketone group are susceptible to redox transformations:

Target SiteReagents/ConditionsProductOutcomeSource
Thiazole S-atommCPBA (meta-chloroperbenzoic acid)Thiazole S-oxideAltered electronic properties
3-Oxo groupNaBH₄, MeOH, 0°C3-Hydroxy derivativeProbing hydrogen-bond interactions

Oxidation of the sulfur atom enhances polarity, while ketone reduction generates chiral centers for stereochemical studies.

Acylation and Alkylation

The ethyl and methyl groups on the thiazole and pyrimidine rings undergo further functionalization:

ReactionReagents/ConditionsProduct ModificationPurposeSource
N-AlkylationK₂CO₃, alkyl halide, DMF, 60°CExtended alkyl chain at N-2Lipophilicity modulation
O-AcylationAc₂O, pyridine, RTAcetylated 3-oxo groupProdrug synthesis

These modifications are pivotal for optimizing pharmacokinetic properties.

Cyclization and Ring-Opening Reactions

Under controlled conditions, the thiazolo-pyrimidine scaffold undergoes structural rearrangements:

ConditionsReagentsProductSignificanceSource
Acidic refluxH₂SO₄, acetic acidPyrimidine ring-opened thiazoleIntermediate for hybrid scaffolds
Basic hydrolysisNH₃/MeOH, 50°CThiazole ring-opened pyrimidineProbing ring stability

Such reactions enable access to novel heterocyclic systems for broad-spectrum bioactivity screening .

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes halogenation or nitration:

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C3-Chloro-4-nitrophenyl derivative65%
BrominationBr₂, FeBr₃, DCM, RT3-Chloro-5-bromophenyl derivative72%

These substitutions fine-tune electronic properties for target-binding optimization.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of an electronegative chlorine group in the structure is essential for eliciting its antimicrobial activity. For instance, compounds derived from similar thiazole and pyrimidine frameworks have demonstrated effective antibacterial activity comparable to standard antibiotics like ampicillin .

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. In vitro studies have shown that derivatives of thiazolo-pyrimidine compounds exhibit potent anticancer activity against several human cancer cell lines, including A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer) . The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and pyrimidine rings can enhance anticancer efficacy.

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a potential candidate for enzyme inhibition studies. For example, certain thiazole derivatives have been shown to inhibit carbonic anhydrase (CA) activity, which is crucial in various physiological processes . This inhibition can lead to therapeutic applications in conditions where modulation of enzyme activity is beneficial.

Case Study 1: Anticancer Activity Evaluation

A series of synthesized thiazolo-pyrimidine derivatives were evaluated for their antiproliferative effects on human cancer cell lines. Among these, one derivative demonstrated a significant reduction in cell viability across multiple cancer types, with IC50 values indicating potent activity . The study concluded that structural modifications could lead to enhanced anticancer properties.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives of the compound were tested against a panel of bacterial strains. The results indicated that certain modifications increased the spectrum of activity against resistant strains . This highlights the potential for developing new antimicrobial agents based on the thiazolo-pyrimidine scaffold.

Mechanism of Action

The mechanism of action of benzyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, 6, and 7, significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous derivatives.

Substituent Effects on Aromatic Rings

  • Position 5 (Aromatic Group): Target Compound: 3-Chlorophenyl group. Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): The para-bromo substituent increases lipophilicity and may enhance halogen bonding in crystal packing .

Ester Group Variations at Position 6

  • Target Compound: Benzyl ester.
  • Ethyl/Methyl Esters (): Ethyl and methyl esters are more hydrolytically labile, which may shorten in vivo half-lives but simplify synthesis .

Substituents at Position 2

  • Target Compound: Ethyl group.
  • 2-(2,4,6-Trimethoxybenzylidene) Derivatives (): Bulky arylidene substituents at position 2 induce significant planarity distortions in the thiazolo[3,2-a]pyrimidine core, affecting π-π stacking and hydrogen-bonding patterns in crystals .

Structural and Crystallographic Analysis

Key crystallographic parameters for select analogs are compared below:

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) Hydrogen Bonding Patterns Reference ID
Target Compound - - - - - - - -
Ethyl 5-(4-Bromophenyl) analog () P21/n 7.536 18.18 16.97 94.47 2318 C–H···O bifurcated chains along c-axis
Ethyl 2-(2,4,6-Trimethoxybenzylidene) () P21/n 7.5363 18.178 16.973 94.465 2318.1 C–H···O interactions forming helices
Ethyl 5-(2-Chlorophenyl) analog () - - - - - - Intermolecular C–H···S and N–H···O bonds
  • Notable Observations: The 2,4,6-trimethoxybenzylidene substituent in induces a dihedral angle of 80.94° between the thiazolo[3,2-a]pyrimidine core and the benzene ring, reducing conjugation . Halogen substituents (e.g., bromo in ) participate in C–X···π interactions, stabilizing crystal packing .

Biological Activity

Benzyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C23H22ClN2O3S\text{C}_{23}\text{H}_{22}\text{Cl}\text{N}_2\text{O}_3\text{S}

This structure features a thiazolo-pyrimidine core that is known to exhibit various biological activities.

Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to benzyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo have shown effectiveness against various cancer cell lines. A study demonstrated that these derivatives could inhibit cell proliferation and induce apoptosis in human cancer cells through the modulation of apoptotic pathways .

Case Study:
In a recent investigation, derivatives were tested against human leukemia cell lines (K-562 and HL-60). The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting significant potency against these cancer types .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazolo derivatives have been shown to possess antibacterial and antifungal properties. For example, related compounds demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus25
Compound BCandida albicans30
Benzyl CompoundEscherichia coli20

Anti-inflammatory Properties

Thiazolo derivatives have also been reported to exhibit anti-inflammatory effects. They may act by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha. In vitro studies have shown that these compounds can significantly reduce TNF-alpha secretion in stimulated macrophages .

The mechanisms underlying the biological activities of benzyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo involve multiple pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It can inhibit the signaling pathways responsible for inflammation, thereby reducing cytokine release.
  • Enzymatic Inhibition : Some studies suggest that thiazolo derivatives inhibit key enzymes involved in bacterial cell wall synthesis and proliferation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like this compound?

The synthesis typically involves cyclocondensation reactions. For example, the Biginelli reaction is used to assemble dihydropyrimidinone precursors, followed by thiazole ring formation via condensation with thiourea derivatives or α-haloketones . Substituents at positions 2, 5, and 6 are introduced by varying aldehydes (e.g., 3-chlorobenzaldehyde) and ester groups (e.g., benzyl or ethyl esters) . Purity is ensured via recrystallization from ethanol or methanol, monitored by TLC .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters, with validation of hydrogen-bonding networks via C–H···O/N interactions . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} spectra to confirm substituent integration and stereochemistry.
  • FTIR : Peaks at ~1700 cm1^{-1} confirm carbonyl (C=O) groups .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation .

Q. What are the critical structural features influencing this compound’s reactivity?

Key features include:

  • The thiazolo[3,2-a]pyrimidine core , which adopts a puckered conformation (Cremer-Pople parameters quantify ring distortion) .
  • Electron-withdrawing groups (e.g., 3-chlorophenyl at C5 and oxo at C3), which enhance electrophilicity at C6 for nucleophilic substitution .
  • Steric effects from the ethyl (C2) and benzyl ester (C6) groups, which influence crystal packing and solubility .

Advanced Research Questions

Q. How can racemic mixtures of this compound be resolved, and what role do halogen-π interactions play?

Chiral resolution via crystallization as a conglomerate relies on halogen-π interactions. For example, bromine/chlorine substituents on aryl groups (e.g., 4-bromophenyl) engage in directional interactions with adjacent aromatic rings, stabilizing homochiral chains in the crystal lattice . Polar solvents (e.g., DMF/water mixtures) promote enantiomer separation, monitored by chiral HPLC with amylose-based columns .

Q. What hydrogen-bonding motifs are observed in its crystal structure, and how do they affect supramolecular assembly?

Graph set analysis (Etter’s rules) reveals C(6) chains and R_2$$^2(8) dimers formed via N–H···O and C–H···O bonds. For instance:

  • The oxo group (C3=O) acts as an acceptor for C–H donors from adjacent thiazole rings.
  • Methoxy or ester carbonyl groups participate in bifurcated hydrogen bonds, creating 2D sheets . These interactions dictate solubility and melting behavior .

Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) impact biological activity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Cl, Br) at the aryl position enhance antimicrobial activity by increasing membrane permeability .
  • Methoxy groups improve solubility but reduce potency due to steric hindrance .
  • Ethyl vs. methyl at C2 affects metabolic stability, with bulkier groups delaying hepatic clearance .

Q. What computational methods validate the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., C6 carboxylate) for derivatization .
  • Molecular docking : Predicts binding affinity to targets like dihydrofolate reductase (DHFR) using AutoDock Vina .

Methodological Considerations

Q. How should researchers address contradictory crystallographic data (e.g., bond length discrepancies)?

  • Cross-validate using multiple refinement algorithms (SHELXL vs. OLEX2) .
  • Apply Hirshfeld surface analysis to quantify intermolecular contacts and identify outliers .
  • Compare with analogous structures (e.g., ethyl 5-(4-bromophenyl) derivatives) to assess steric/electronic consistency .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 min) .
  • Catalytic additives : p-TsOH or iodine enhance cyclization efficiency by stabilizing intermediates .
  • Solvent selection : Ethanol/water mixtures improve yields by promoting precipitate formation .

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